2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide
Description
2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide is a halogenated sulfonamide derivative characterized by two bromine atoms at the 2- and 4-positions of the benzene ring, a methyl group at the 5-position, and a 4-fluorophenylamine moiety attached via the sulfonamide group. This compound is of interest in medicinal chemistry due to the synergistic effects of its electron-withdrawing bromine substituents and the fluorine atom, which enhance metabolic stability and influence molecular interactions such as halogen bonding and π-π stacking .
Properties
IUPAC Name |
2,4-dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2FNO2S/c1-8-6-13(12(15)7-11(8)14)20(18,19)17-10-4-2-9(16)3-5-10/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOVIXLOABAEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and precise control of reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the sulfur or other atoms in the molecule.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.
Scientific Research Applications
2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and electronic properties between 2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide and analogous sulfonamide derivatives:
Key Observations:
- Bromine’s larger atomic radius also strengthens halogen bonding, which is critical for target protein interactions .
- Fluorophenyl Moieties: The 4-fluorophenyl group enhances metabolic stability and introduces steric effects, as seen in and , where fluorophenyl groups induce nonplanar conformations that may affect binding pocket compatibility .
- Synthetic Challenges : Bromination steps (unlike chlorination in ) may require harsher conditions, impacting yield and purity .
Physicochemical Properties
- Solubility : The bromine atoms increase molecular weight and lipophilicity, likely reducing solubility in polar solvents compared to ethoxy or methoxy derivatives () .
- Acidity : The sulfonamide proton’s acidity is influenced by electron-withdrawing substituents. Bromine’s stronger inductive effect compared to chlorine may lower the pKa, enhancing reactivity in biological systems .
Biological Activity
2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide is an organic compound classified as a sulfonamide. It features a unique structural arrangement with two bromine atoms, a fluorophenyl group, and a methyl group attached to a benzenesulfonamide framework. This compound is notable for its significant biological activity, particularly in enzyme inhibition and protein interactions, making it a promising candidate for drug development and biological research.
The synthesis of 2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide typically involves bromination of a precursor compound followed by the formation of the sulfonamide. The reaction conditions often include controlled temperature and solvent systems to ensure selective bromination at the desired positions on the benzene ring. Industrial production may utilize large-scale bromination followed by purification methods like recrystallization or chromatography to achieve high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes. The presence of halogen atoms (bromine and fluorine) enhances binding affinity and specificity, potentially leading to improved efficacy in biological assays.
Biological Activity Overview
The biological activities of 2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide include:
- Enzyme Inhibition : This compound has shown significant inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate that it exhibits antibacterial activity against several strains of bacteria.
- Protein Interactions : The compound's structural features allow it to modulate protein interactions effectively, which is crucial for its potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of 2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide:
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
-
Molecular Targeting :
- Interaction studies have shown that the compound's halogen substituents enhance hydrophobic interactions with target sites on enzymes, which may lead to improved efficacy in therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2,4-Dibromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features |
|---|---|
| 2,4-Dibromo-N-(4-fluorophenyl)benzamide | Similar structure but lacks the sulfonamide group. |
| 2,4-Dibromo-N-(4-fluorobenzyl)benzenesulfonamide | Similar but with different alkyl groups on nitrogen. |
| 1-Bromo-2-nitrobenzene | Similar bromination pattern but different functional groups. |
Uniqueness : The specific substitution pattern and combination of both bromine and fluorine atoms impart unique chemical properties that may enhance biological activity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
